7-Xylosyl-10-deacetylbaccatin III is a derivative of paclitaxel, a natural compound known for its potent anticancer properties. Paclitaxel and its derivatives have been the subject of extensive research due to their unique mechanism of action and their effectiveness in treating various types of cancer. The modification of paclitaxel's structure, such as the addition of a xylose group to form 7-xylosyl-10-deacetylpaclitaxel, has been explored to improve its solubility and therapeutic index2.
The primary application of 7-xylosyl-10-deacetylpaclitaxel is in the field of oncology, where it has been used in Chinese clinics for cancer treatment. Its ability to induce apoptosis selectively in cancer cells makes it a valuable therapeutic agent. The compound's enhanced solubility compared to paclitaxel potentially allows for better bioavailability and reduced side effects, which are significant considerations in clinical settings2.
In the biopharmaceutical industry, the efficient production of paclitaxel and its derivatives is of great interest. The study of β-xylosidase from Dictyoglomus turgidum has revealed its potential as an extracellular biocatalyst for the biotransformation of 10-deacetyl-7-xylosltaxol into 10-deacetyl-taxol. This enzyme exhibits high selectivity and stability, making it suitable for industrial applications. The biotransformation process achieves a high molar conversion rate, which is essential for the semi-synthesis of paclitaxel, a widely used anticancer drug1.
The synthesis of new taxoids derived from modifications of paclitaxel's structure, such as 14β-hydroxy-10-deacetylbaccatin III, has led to compounds with improved cytotoxicity against various cancer cell lines. These synthetic efforts aim to enhance the drug's efficacy and overcome multidrug resistance (MDR) in cancer cells. The structure-activity relationships established through these syntheses provide valuable insights for the development of more potent and selective anticancer agents3.
The primary source of 7-xylosyl-10-deacetylbaccatin III is the bark of Taxus brevifolia, which has been historically utilized for its therapeutic properties. In terms of classification, it belongs to the family Taxaceae and is categorized under the diterpenoids, which are known for their diverse biological activities, including antitumor effects.
The synthesis of 7-xylosyl-10-deacetylbaccatin III can be achieved through various methods, primarily involving extraction from plant materials. One notable method involves the following steps:
These processes highlight the importance of both extraction techniques and chemical transformations in obtaining this compound.
The molecular structure of 7-xylosyl-10-deacetylbaccatin III can be described by its molecular formula, C₄₃H₅₃O₁₃, and a molecular weight of approximately 676.70 g/mol . The compound features:
The detailed analysis of its structure can be facilitated through techniques such as NMR spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms within the molecule.
7-Xylosyl-10-deacetylbaccatin III participates in several important chemical reactions:
These reactions are vital for modifying the compound's structure to improve efficacy or create new analogs.
The mechanism of action for 7-xylosyl-10-deacetylbaccatin III primarily revolves around its role as a precursor in the biosynthesis of paclitaxel. It is believed to exert its effects by:
Research indicates that compounds like 7-xylosyl-10-deacetylbaccatin III could have enhanced selectivity or reduced toxicity compared to traditional chemotherapeutics .
The physical and chemical properties of 7-xylosyl-10-deacetylbaccatin III include:
These properties influence its handling in laboratory settings and potential applications in pharmaceuticals.
7-Xylosyl-10-deacetylbaccatin III has several significant applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3